molecular formula C18H17NO3 B2841032 1-(Diphenylmethyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 80365-74-8

1-(Diphenylmethyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2841032
CAS No.: 80365-74-8
M. Wt: 295.338
InChI Key: LXKWYTKIUHCPEF-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a benzhydryl group, which is a diphenylmethyl moiety. The presence of these functional groups contributes to its distinctive properties and reactivity.

Preparation Methods

The synthesis of 1-benzhydryl-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with various amines. This reaction can be carried out by heating without a solvent or by refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) . The resulting compounds are usually isolated in good yields and can be purified through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(Diphenylmethyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as Dess-Martin periodinane, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group or the pyrrolidine ring, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM), ethanol, and acetic acid, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Diphenylmethyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules with potential pharmaceutical applications.

    Biology: The compound has been studied for its potential biological activities, including analgesic and antihypoxic effects.

    Medicine: Research has explored its potential as a GABA-receptor antagonist, histamine-N-methyl transferase inhibitor, and benzodiazepine receptor antagonist, suggesting possible applications in the treatment of neurological disorders.

    Industry: Its unique structure allows for innovative applications in materials science and the development of new functional materials.

Comparison with Similar Compounds

1-(Diphenylmethyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-Substituted 5-oxopyrrolidine-3-carboxylic acids: These compounds share the pyrrolidine ring and carboxylic acid functional groups but differ in the substituents at the 1-position.

    Pyrrolidine-2-one and pyrrolidine-2,5-diones: These derivatives of the pyrrolidine ring exhibit different biological activities and physicochemical properties.

The uniqueness of 1-benzhydryl-5-oxopyrrolidine-3-carboxylic acid lies in its benzhydryl group, which imparts distinct steric and electronic effects, influencing its reactivity and biological activity.

Properties

IUPAC Name

1-benzhydryl-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-16-11-15(18(21)22)12-19(16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKWYTKIUHCPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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